

Comparative Docking Analysis of 1H-Indole-6-sulfonamide Derivatives Across Key Therapeutic Targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-Indole-6-sulfonamide*

Cat. No.: *B114410*

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A comprehensive guide for researchers and drug development professionals summarizing the binding affinities, interaction patterns, and experimental methodologies of **1H-indole-6-sulfonamide** derivatives in complex with prominent protein targets implicated in cancer and inflammation.

This guide provides a comparative overview of the molecular docking studies of **1H-indole-6-sulfonamide** and its derivatives against four critical protein targets: Carbonic Anhydrase (CA), Janus Kinase 3 (JAK-3), Aromatase, and Tumor Necrosis Factor-alpha (TNF- α). The data presented herein is collated from various independent studies to offer a centralized resource for evaluating the therapeutic potential and selectivity of this promising class of compounds.

Quantitative Docking and Inhibition Data

The following tables summarize the key quantitative data from docking and in vitro inhibition assays of **1H-indole-6-sulfonamide** derivatives against their respective protein targets.

Table 1: Inhibition Constants (Ki) of Indole-based Benzenesulfonamides against Human Carbonic Anhydrase (hCA) Isoforms

Compound ID	hCA I (Ki in nM)	hCA II (Ki in nM)	hCA IX (Ki in nM)	hCA XII (Ki in nM)	Reference
2a	76.7	5.9	200.6	53.4	[1]
2b	>10000	7.3	301.4	85.1	[1]
2c	115.4	9.0	255.7	78.9	[1]
2d	98.6	7.1	243.8	65.2	[1]
2f	>10000	16.0	456.8	102.3	[1]
2h	123.5	8.6	289.1	71.4	[1]
2o	101.2	7.5	267.4	68.3	[1]
6d	18.8	>100	>100	>100	[2]
6q	38.3	>100	>100	>100	[2]
6e	50.4	>100	>100	>100	[2]
6o	>100	>100	>100	10.0	[2]
6m	>100	>100	>100	25.1	[2]
6f	>100	>100	>100	41.9	[2]

Table 2: Binding Energies of Indole-based Diaza-sulphonamides against JAK-3

Compound Series	Binding Energy Range (kcal/mol)	Reference Drug (Doxorubicin) Binding Energy (kcal/mol)	Reference
Compounds 1-9	-8.8 to -9.7	-9.0	[3]

Table 3: Inhibitory Concentrations (IC50) of Indole Aryl Sulfonamides against Aromatase

Compound Series	IC50 Range (μM)	Key Finding	Reference
Indole Aryl Sulfonamides	0.16 - 0.75	Four compounds identified with sub-micromolar inhibitory activity.	[4]

Table 4: Inhibitory Concentrations (IC50) of Dihydrobenzo[cd]indole-6-sulfonamide Derivatives against TNF- α

Compound ID	IC50 (μM)	Fold-increase in Potency vs. Parent Compound	Reference
S10	14	2.2	
4e	3	14	

Experimental Protocols

The methodologies summarized below are representative of the key experiments cited in the referenced studies.

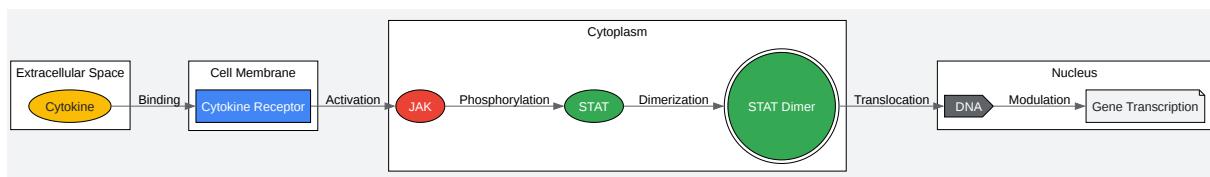
Molecular Docking Protocol for Indole-based Diaza-sulphonamides against JAK-3

The three-dimensional crystal structure of the JAK-3 protein (PDB ID: 1YVJ) was retrieved from the Protein Data Bank. Standard protein preparation involved the use of Biovia Discovery Studio and Mgl tools 1.5.7.[3] This process included the removal of water molecules and cofactors, the addition of polar hydrogens, and the assignment of Kollman charges.[3] The 2D structures of the indole-based diaza-sulphonamide ligands were drawn using ChemDraw 16.0 and optimized using Chem3D to achieve a stable conformation with the lowest energy.[3] The molecular docking was performed using AutoDock Vina. The binding affinity of the compounds was evaluated based on their docking scores, which ranged from -8.8 to -9.7 kcal/mol.[3]

Visualizations

Signaling Pathway: The JAK-STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade in cytokine-mediated immune responses. Several indole sulfonamide derivatives have been investigated as inhibitors of JAK3, a key component of this pathway.

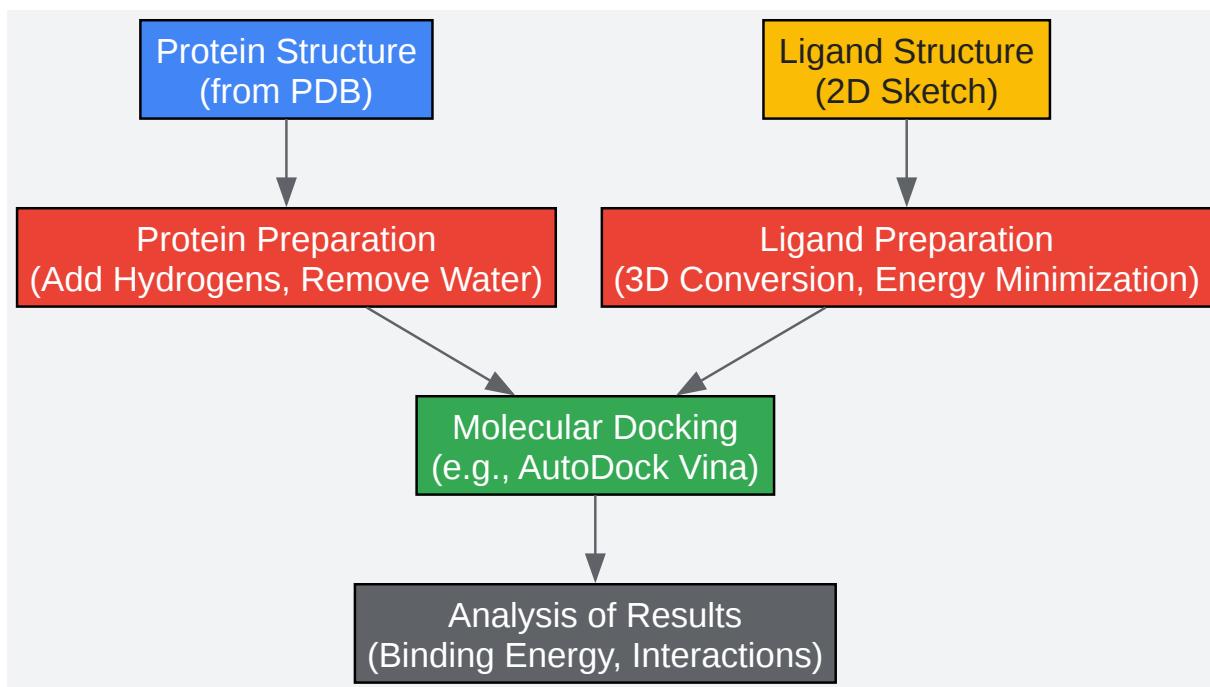


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Caption: The JAK-STAT signaling cascade.

Experimental Workflow: Molecular Docking

The following diagram illustrates a typical workflow for molecular docking studies used to evaluate the binding of **1H-indole-6-sulfonamide** derivatives to their protein targets.



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References

- 1. m.youtube.com [m.youtube.com]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Docking Analysis of 1H-Indole-6-sulfonamide Derivatives Across Key Therapeutic Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114410#comparative-docking-studies-of-1h-indole-6-sulfonamide-derivatives]

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